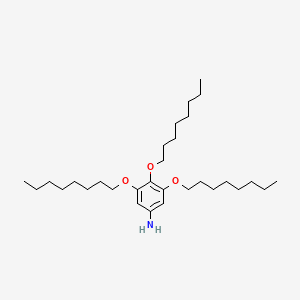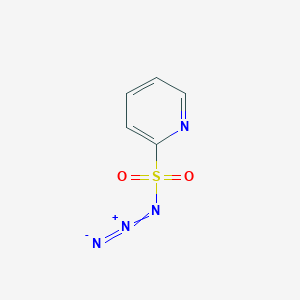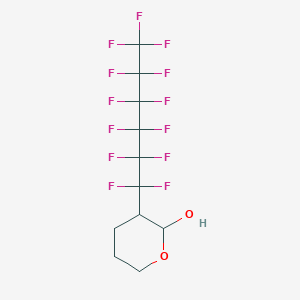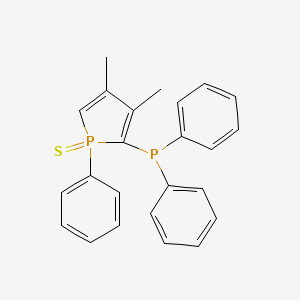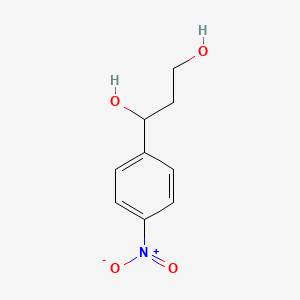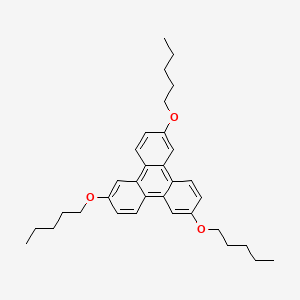
Triphenylene, 2,6,10-tris(pentyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenylene, 2,6,10-tris(pentyloxy)- is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of three hydrogen atoms with pentyloxy groups at positions 2, 6, and 10. The presence of these pentyloxy groups enhances the solubility and alters the electronic properties of the molecule, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Triphenylene, 2,6,10-tris(pentyloxy)- typically involves the functionalization of triphenylene. One common method is the Williamson ether synthesis, where triphenylene is reacted with 1-bromopentane in the presence of a strong base like sodium hydride. This reaction proceeds under reflux conditions, resulting in the substitution of hydrogen atoms with pentyloxy groups .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a foundation for potential scale-up processes. The reaction conditions, such as temperature and solvent choice, can be optimized for larger-scale production.
Analyse Des Réactions Chimiques
Triphenylene, 2,6,10-tris(pentyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pentyloxy groups can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Triphenylene, 2,6,10-tris(pentyloxy)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular interactions and drug design.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mécanisme D'action
The mechanism of action of Triphenylene, 2,6,10-tris(pentyloxy)- involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it effective in various applications. The pathways involved include the modulation of electronic states and the stabilization of reactive intermediates .
Comparaison Avec Des Composés Similaires
Triphenylene, 2,6,10-tris(pentyloxy)- can be compared with other similar compounds, such as:
2,6,10-Trimethoxy-3,7,11-tris(pentyloxy)triphenylene: This compound has methoxy groups in addition to pentyloxy groups, which can further alter its electronic properties.
2,6,10-Triethoxy-3,7,11-tris(pentyloxy)triphenylene: The presence of ethoxy groups provides different solubility and reactivity characteristics compared to pentyloxy groups.
The uniqueness of Triphenylene, 2,6,10-tris(pentyloxy)- lies in its specific substitution pattern, which imparts distinct electronic and solubility properties, making it suitable for specialized applications.
Propriétés
Numéro CAS |
166332-35-0 |
|---|---|
Formule moléculaire |
C33H42O3 |
Poids moléculaire |
486.7 g/mol |
Nom IUPAC |
2,6,10-tripentoxytriphenylene |
InChI |
InChI=1S/C33H42O3/c1-4-7-10-19-34-25-13-16-28-31(22-25)29-17-14-26(35-20-11-8-5-2)24-33(29)30-18-15-27(23-32(28)30)36-21-12-9-6-3/h13-18,22-24H,4-12,19-21H2,1-3H3 |
Clé InChI |
LVTHZAKMZDTMAI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC2=C3C=CC(=CC3=C4C=CC(=CC4=C2C=C1)OCCCCC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


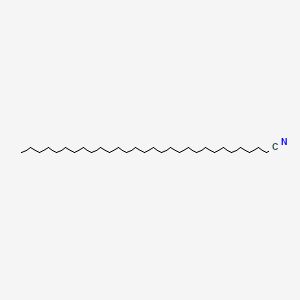
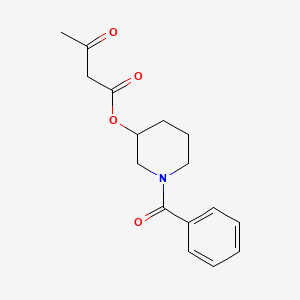
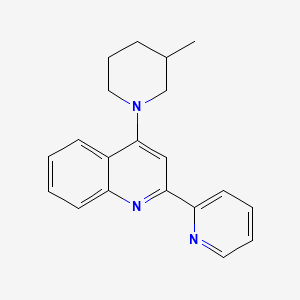
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)

![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)
